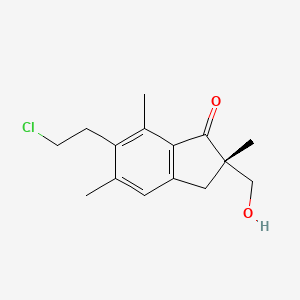
Pterosin K
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pterosin K is a sesquiterpenoid compound isolated from the rhizomes of bracken (Pteridium aquilinum). It belongs to the pterosin family, which is characterized by a unique indanone structure. This compound has garnered interest due to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pterosin K typically involves the extraction from natural sources such as the rhizomes of Pteridium aquilinum. The extraction process includes solvent extraction followed by chromatographic techniques to isolate and purify the compound. Specific synthetic routes and reaction conditions for this compound are not extensively documented in the literature.
Industrial Production Methods
Industrial production of this compound is not well-established due to its primary extraction from natural sources. The focus remains on optimizing extraction and purification techniques to obtain the compound in sufficient quantities for research and potential therapeutic use.
Chemical Reactions Analysis
Types of Reactions
Pterosin K undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its chemical properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired modification, with temperature, solvent, and reaction time being critical parameters.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Chemistry: Pterosin K serves as a model compound for studying sesquiterpenoid biosynthesis and chemical modifications.
Biology: The compound exhibits cytotoxic activity against certain cancer cell lines, making it a candidate for anticancer research.
Medicine: this compound has shown potential antidiabetic and anti-inflammatory properties, suggesting its use in developing therapeutic agents for diabetes and inflammatory diseases.
Industry: The compound’s unique structure and biological activities make it a valuable target for developing new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Pterosin K involves its interaction with specific molecular targets and pathways. For instance, its antidiabetic activity is attributed to the inhibition of α-glucosidase and α-amylase enzymes, which play a role in carbohydrate metabolism. Additionally, its cytotoxic effects are linked to the induction of apoptosis in cancer cells through the activation of caspase pathways.
Comparison with Similar Compounds
Pterosin K is part of the pterosin family, which includes compounds like Pterosin A, Pterosin B, and Pterosin C. These compounds share a similar indanone structure but differ in their functional groups and biological activities. This compound is unique due to its specific biological activities, such as its potent cytotoxic and antidiabetic properties, which distinguish it from other pterosins.
List of Similar Compounds
- Pterosin A
- Pterosin B
- Pterosin C
- Rhedynosin A
- Rhedynoside A
This compound’s unique structure and biological activities make it a compound of significant interest for further research and potential therapeutic applications.
Properties
CAS No. |
41411-03-4 |
|---|---|
Molecular Formula |
C15H19ClO2 |
Molecular Weight |
266.76 g/mol |
IUPAC Name |
(2S)-6-(2-chloroethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-3H-inden-1-one |
InChI |
InChI=1S/C15H19ClO2/c1-9-6-11-7-15(3,8-17)14(18)13(11)10(2)12(9)4-5-16/h6,17H,4-5,7-8H2,1-3H3/t15-/m0/s1 |
InChI Key |
PIZARWYEACWLJN-HNNXBMFYSA-N |
Isomeric SMILES |
CC1=CC2=C(C(=C1CCCl)C)C(=O)[C@](C2)(C)CO |
Canonical SMILES |
CC1=CC2=C(C(=C1CCCl)C)C(=O)C(C2)(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Hydrazinyltetrazolo[1,5-b]pyridazine](/img/structure/B14653659.png)
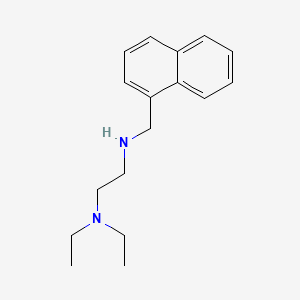
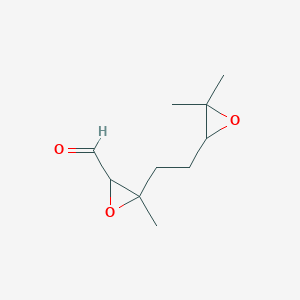

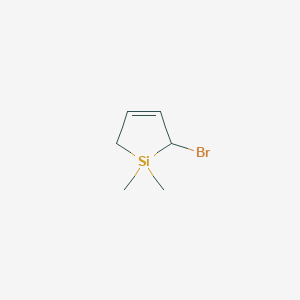
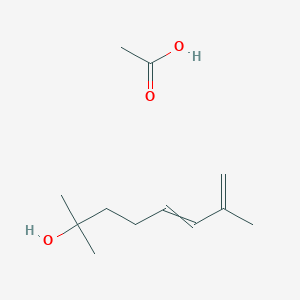

![Dimethyl [3-(naphthalen-2-yl)-2-oxopropyl]phosphonate](/img/structure/B14653715.png)
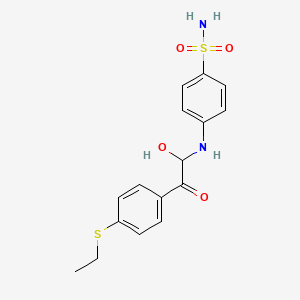

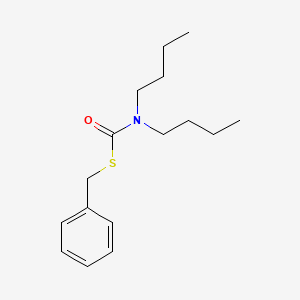
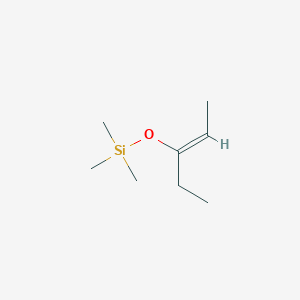
![Ethyl 6-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14653750.png)
